N-(3,4-dichlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine
Overview
Description
“N-(3,4-dichlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine” is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are known for their diverse biological activities and are considered privileged structures in medicinal chemistry .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines involves the reaction of hydrazonyl bromides with active methylene compounds . The reaction of these compounds with formamide, formic acid, and triethyl orthoformate leads to the formation of pyrazolo[3,4-d]pyrimidines .Scientific Research Applications
- In a study, new pyrazole derivatives were synthesized, including compounds containing the dichlorophenyl moiety . These derivatives exhibited antimicrobial activity, which could be relevant for developing novel antibiotics or antifungal agents.
- Some pyrazoline derivatives, including those with a dichlorophenyl group, have been evaluated as TRIs. These compounds modulate neurotransmitter reuptake, potentially impacting mood disorders and cognitive function .
- Novel pyrazoline derivatives, similar in structure to our compound, were studied for their neurotoxic effects. Investigating their impact on acetylcholinesterase (AChE) activity and oxidative stress markers provides insights into neuroprotection .
Antimicrobial Properties
Triple Reuptake Inhibitors (TRIs)
Neurotoxicity Research
Future Directions
Mechanism of Action
Target of Action
The primary targets of N-(3,4-dichlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine Similar compounds such as pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibit egfr tyrosine kinase .
Mode of Action
The specific mode of action of N-(3,4-dichlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine It’s worth noting that similar compounds, such as pyrazolo[3,4-d]pyrimidine derivatives, have shown significant inhibitory activities against egfr tyrosine kinase .
Biochemical Pathways
The exact biochemical pathways affected by N-(3,4-dichlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine Similar compounds have been reported to affect various cellular components negatively due to an increase in oxidative stress .
Pharmacokinetics
The ADME properties of N-(3,4-dichlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine It’s worth noting that similar compounds have shown a clogp value less than 4 and molecular weight less than 400, which are likely to maintain drug-likeness during lead optimization .
Result of Action
The specific molecular and cellular effects of N-(3,4-dichlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine Similar compounds have been reported to exhibit excellent broad-spectrum cytotoxic activity in nci 5-log dose assays against the full 60-cell panel .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of N-(3,4-dichlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine It’s worth noting that similar compounds have been reported to show effective alleviation of psoriasis, including invasive erythema, swelling, skin thickening, and scales .
properties
IUPAC Name |
N-(3,4-dichlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N5/c1-19-12-8(5-17-19)11(15-6-16-12)18-7-2-3-9(13)10(14)4-7/h2-6H,1H3,(H,15,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSKIFKYZSHXAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=C2C=N1)NC3=CC(=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801324219 | |
Record name | N-(3,4-dichlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801324219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49680388 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3,4-dichlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine | |
CAS RN |
869072-81-1 | |
Record name | N-(3,4-dichlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801324219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.